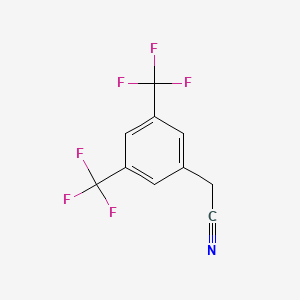

3,5-Bis(trifluoromethyl)phenylacetonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGWYBUKRTYHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234136 | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-32-2 | |

| Record name | 3,5-Bis(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-bis(trifluoromethyl)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Phenylacetonitrile

Established Synthetic Routes to 3,5-Bis(trifluoromethyl)phenylacetonitrile

The most prominently utilized method for the synthesis of this compound is the nucleophilic substitution reaction of a 3,5-bis(trifluoromethyl)benzyl halide with a cyanide salt. This reaction is a straightforward and efficient way to introduce the cyanomethyl group onto the bis(trifluoromethyl)phenyl scaffold.

The general reaction is as follows:

Reaction of 3,5-bis(trifluoromethyl)benzyl bromide with sodium cyanide to yield this compound.

This method is favored due to the high reactivity of the benzylic halide and the ready availability of cyanide nucleophiles. The reaction typically proceeds under mild conditions and affords the desired product in good yield. While other general methods for aryl nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, exist, the direct cyanation of the corresponding benzyl (B1604629) halide is the most direct and commonly implied route for this specific compound. A patent for a related compound, m-trifluoromethyl benzyl nitrile, also describes a process involving the cyanation of a benzyl halide derivative, further supporting this established route. google.com

Precursor Selection and Design for Efficient Synthesis

The judicious selection and design of precursors are paramount for an efficient and high-yielding synthesis of this compound. The key precursor for the established synthetic route is a 3,5-bis(trifluoromethyl)benzyl halide, with 3,5-bis(trifluoromethyl)benzyl bromide being a common choice due to its optimal reactivity.

The synthesis of this key precursor can be achieved through several methods. One common approach involves the bromination of 3,5-bis(trifluoromethyl)toluene. Alternatively, a two-step process starting from 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) can be employed. This involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination. google.com Another patented process describes the formation of 3,5-bis(trifluoromethyl)benzyl alcohol from the corresponding Grignard reagent and paraformaldehyde, which can then be converted to the benzyl halide. orgsyn.org

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical component of the precursor, as the two trifluoromethyl groups are strong electron-withdrawing groups. These groups influence the reactivity of the molecule and are often incorporated into final products to enhance properties such as metabolic stability and lipophilicity in pharmaceutical applications.

Table 1: Precursors for the Synthesis of this compound This interactive table summarizes the key precursors and their roles in the synthesis.

| Precursor Compound | Role in Synthesis |

|---|---|

| 3,5-Bis(trifluoromethyl)benzyl bromide | Primary electrophile for nucleophilic substitution with cyanide. |

| 3,5-Bis(trifluoromethyl)benzyl chloride | An alternative electrophile to the bromide. |

| Sodium cyanide | Nucleophilic source of the cyanide group. |

| Potassium cyanide | An alternative nucleophilic cyanide source. |

| 3,5-Bis(trifluoromethyl)toluene | Starting material for the synthesis of the benzyl bromide precursor. |

| 3,5-Bis(trifluoromethyl)benzaldehyde | Starting material for the synthesis of the benzyl alcohol precursor. |

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of solvent, temperature, and the use of catalysts.

For the nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl bromide with a cyanide salt, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the ionic cyanide salt and promote the SN2 reaction mechanism. chegg.comphasetransfer.com

To enhance the reaction rate and efficiency, especially when dealing with two-phase systems (e.g., an organic solvent and an aqueous solution of the cyanide salt), phase-transfer catalysis (PTC) is a highly effective technique. phasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl bromide is dissolved. This dramatically increases the reaction rate and allows for milder reaction conditions. The use of PTC can lead to higher yields, often exceeding 90%, and can reduce the need for harsh solvents and high temperatures. phasetransfer.com

Table 2: Reaction Parameters for the Cyanation of Benzyl Halides This interactive table provides an overview of typical reaction parameters and their impact on the synthesis.

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) or a two-phase system with a phase-transfer catalyst. chegg.comphasetransfer.com | Affects the solubility of reactants and the reaction mechanism. |

| Temperature | Room temperature to moderate heating. | Influences the reaction rate; higher temperatures may lead to side reactions. |

| Cyanide Source | Sodium cyanide or potassium cyanide. | The nature of the cation can influence solubility and reactivity. |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide). phasetransfer.com | Significantly increases the reaction rate in two-phase systems. |

| Reaction Time | Varies depending on other parameters, often a few hours. | Monitored to ensure complete conversion of the starting material. |

Mechanistic Insights into the Formation of the this compound Core

The formation of this compound from 3,5-bis(trifluoromethyl)benzyl bromide and a cyanide salt proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. pearson.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com

In this specific reaction:

The cyanide ion (-:C≡N:), acting as the nucleophile, attacks the benzylic carbon of 3,5-bis(trifluoromethyl)benzyl bromide. pearson.com

The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). masterorganicchemistry.com

A transition state is formed where the cyanide ion is partially bonded to the carbon, and the bromine atom is partially detached. The presence of the benzene (B151609) ring helps to stabilize this transition state. pearson.com

The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group, resulting in the formation of the new carbon-carbon bond and the final product, this compound. pearson.com

The primary nature of the benzylic carbon in 3,5-bis(trifluoromethyl)benzyl bromide and the use of a good nucleophile in a polar aprotic solvent strongly favor the SN2 pathway over a unimolecular (SN1) mechanism. khanacademy.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of nitriles, including this compound, is an area of growing importance. The primary focus is on reducing the use of hazardous reagents, particularly toxic cyanide sources, and developing more environmentally benign reaction conditions.

Several greener alternatives to traditional cyanation methods are being explored:

Cyanide-Free Nitrile Synthesis: Research has focused on developing methods that avoid the use of highly toxic hydrogen cyanide or metal cyanides. rsc.org One such approach involves the dehydration of aldoximes, which can be prepared from the corresponding aldehydes and hydroxylamine. researchgate.net This method produces water as the only byproduct. rsc.org Another innovative, cyanide-free approach utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a nitrile transfer reagent in the van Leusen reaction. organic-chemistry.org

Biocatalysis: The use of enzymes, such as nitrilases or aldoxime dehydratases, offers a highly sustainable route to nitrile synthesis. nih.govnih.gov These biocatalytic methods operate under mild aqueous conditions, are highly specific, and avoid the use of toxic reagents and harsh reaction conditions. nih.govnih.gov While the direct biocatalytic synthesis of this compound has not been specifically reported, the potential for developing an enzymatic process for this or related compounds is a promising area for future research.

Safer Cyanide Sources: Efforts are also being made to replace highly toxic cyanide salts with safer alternatives. For instance, the direct cyanation of benzyl alcohols using isonitriles as a cyanide source, catalyzed by a Lewis acid, has been reported as a safer alternative. mdpi.com

Improved Reaction Media: The use of phase-transfer catalysis, as mentioned earlier, can be considered a green chemistry approach as it can reduce the need for harsh organic solvents and allow for reactions to be conducted in more environmentally friendly solvent systems, including water. phasetransfer.com

By embracing these green chemistry principles, the synthesis of this compound can be made safer, more sustainable, and more efficient.

Chemical Reactivity and Mechanistic Studies of 3,5 Bis Trifluoromethyl Phenylacetonitrile

Nucleophilic Character of the Acetonitrile (B52724) Moiety in 3,5-Bis(trifluoromethyl)phenylacetonitrile

The acetonitrile group (—C≡N) in organic molecules can exhibit nucleophilic character at the nitrogen atom, which possesses a lone pair of electrons. However, in this compound, the strong inductive electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups on the phenyl ring diminishes the electron density across the entire molecule, including the acetonitrile moiety. This reduction in electron density attenuates the nucleophilicity of the nitrogen atom.

While direct studies on the nucleophilic character of the acetonitrile in this compound are not extensively documented, insights can be drawn from the reactivity of analogous compounds. For instance, in molecules where a nitrile group is in proximity to strong electron-withdrawing substituents, the nitrogen lone pair is less available for donation to electrophiles. Nevertheless, the nitrile group can still participate in reactions such as additions, which can lead to the formation of various N-heterocycles. For example, addition reactions to the nitrile group of N,N-Bis(trifluoromethyl)aminoacetonitrile have been shown to produce imidazolines, tetrahydropyrimidines, and tetrazoles, indicating that despite the reduced nucleophilicity, the nitrile functionality remains a viable reaction site for the synthesis of complex molecules. nih.gov

Electrophilic Aromatic Substitution Patterns Dictated by Trifluoromethyl Groups

The trifluoromethyl group is a potent deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. vaia.comyoutube.com This directing effect is a consequence of its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com

In this compound, the two -CF₃ groups at the meta positions relative to each other further deactivate the aromatic ring towards electrophilic attack. Any incoming electrophile will be directed to the positions that are meta to both trifluoromethyl groups, which are the 2, 4, and 6 positions. However, the cyanomethyl group (—CH₂CN) is also generally considered a deactivating group and a meta-director. Therefore, electrophilic substitution on this compound is expected to be challenging and would likely require harsh reaction conditions. The substitution pattern would be complex, with the directing effects of both the trifluoromethyl and cyanomethyl groups influencing the final regiochemical outcome.

Impact of the Trifluoromethyl Groups on the Acidity and Reactivity of the Methylene (B1212753) Carbon

The methylene (—CH₂—) protons in this compound are located at the benzylic position and are flanked by the electron-withdrawing phenyl ring and the nitrile group. The acidity of these protons is significantly enhanced by the cumulative electron-withdrawing effects of these groups. The two trifluoromethyl substituents on the phenyl ring further amplify this effect by inductively pulling electron density away from the benzylic carbon. quora.comlibretexts.orguci.edu

This increased acidity makes the methylene carbon a site of facile deprotonation in the presence of a base, leading to the formation of a resonance-stabilized carbanion. The negative charge of this carbanion is delocalized over the benzylic carbon, the nitrile group, and the phenyl ring. This enhanced acidity and the ability to form a stable carbanion are key to the participation of this compound in a variety of condensation reactions.

Specific Reaction Pathways Involving this compound

The unique electronic properties of this compound make it a valuable substrate in several important organic transformations.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. nih.govresearchgate.netresearchgate.net The heightened acidity of the methylene protons in this compound makes it an excellent substrate for this reaction. It can react with a variety of aromatic aldehydes in the presence of a base to yield the corresponding α,β-unsaturated nitriles. nih.gov

The reaction mechanism involves the deprotonation of the methylene carbon to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to afford the final product. The presence of electron-withdrawing groups on the aromatic aldehyde can influence the reaction rate and yield. researchgate.net

While specific studies on the dimerization and photo-induced transformations of this compound are limited, related compounds such as benzyl (B1604629) cyanide can undergo photochemical reactions. For instance, [2+2] photocycloaddition reactions of alkenes can lead to the formation of cyclobutane (B1203170) rings. nih.govnsf.govyoutube.comnih.gov It is plausible that under photochemical conditions, this compound could undergo similar cycloadditions or other photo-induced transformations. The high energy of electronically excited intermediates in such reactions could lead to a variety of products. nih.gov

The nitrile group in this compound can potentially participate in cycloaddition reactions, a powerful method for the construction of five-membered heterocycles. wikipedia.org 1,3-dipolar cycloadditions, for instance, involve the reaction of a 1,3-dipole with a dipolarophile. While the nitrile group itself is not a 1,3-dipole, it can act as a dipolarophile.

Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety is a common structural motif in various heterocyclic compounds, including pyrazoles and pyridines, which are often synthesized through cycloaddition or condensation reactions. For example, pyrazole (B372694) derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group have been synthesized, showcasing the utility of precursors with this substitution pattern in constructing heterocyclic systems. mdpi.comnih.gov The synthesis of these compounds often involves the reaction of a precursor containing the 3,5-bis(trifluoromethyl)phenyl group with a suitable cyclizing agent. While not a direct cycloaddition of this compound, these syntheses highlight the importance of this structural unit in the formation of heterocycles.

For instance, the synthesis of certain 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has been achieved with good yields, as detailed in the table below.

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 1 | Phenyl | 85 |

| 2 | 4-Methylphenyl | 88 |

| 3 | 4-Methoxyphenyl | 90 |

Similarly, the 3,5-bis(trifluoromethyl)phenyl structural unit has been incorporated into pyridine-based molecules, which are of interest in medicinal and materials chemistry. researchgate.netjourcc.comnih.gov

Metal-Catalyzed Coupling Reactions

The reactivity of the benzylic position of this compound, activated by the adjacent electron-withdrawing nitrile and bis(trifluoromethyl)phenyl groups, makes it a substrate for various metal-catalyzed coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds at the α-position, leading to more complex molecular architectures.

One notable example is the nickel-catalyzed acceptorless dehydrogenative coupling. In a study investigating tandem catalytic processes, this compound was reacted with benzyl alcohol. iisertirupati.ac.in This reaction, catalyzed by a specific nickel complex in the presence of a base, resulted in the formation of the α-alkylated nitrile product. iisertirupati.ac.in The reaction proceeds via a dehydrogenative pathway where the alcohol is transiently oxidized, followed by coupling with the nitrile and subsequent hydrogen transfer.

Detailed findings from this research are summarized in the table below:

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield |

| 1 | This compound | Benzyl alcohol | Ni-complex I | KOtBu | n-octane | 120 °C | 2-(3,5-Bis(trifluoromethyl)phenyl)-3-phenylpropanenitrile | 54% |

| Data sourced from a study on nickel-catalyzed dehydrogenative coupling. iisertirupati.ac.in |

This nickel-catalyzed reaction demonstrates the utility of this compound in forming C(sp³)–C(sp³) bonds, providing a route to substituted propanenitrile derivatives.

Another relevant transformation, although not a direct metal-catalyzed C-H activation coupling, involves the deprotonation of the benzylic carbon followed by alkylation. In a patented procedure, this compound was treated with a strong base, sodium hexamethyldisilazane, to generate the corresponding carbanion. google.com This nucleophilic species was then reacted with ethyl bromoacetate (B1195939) to yield the alkylated product, ethyl 3-cyano-3-(3,5-bis(trifluoromethyl)phenyl)propanoate. google.com This two-step process highlights the acidity of the α-proton and the synthetic utility of the resulting nucleophile in forming new carbon-carbon bonds.

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Product |

| 1 | This compound | Sodium hexamethyldisilazane | Tetrahydrofuran | -78 °C to 10 °C | Sodium 1-(3,5-bis(trifluoromethyl)phenyl)-1-cyano-methanide |

| 2 | Sodium 1-(3,5-bis(trifluoromethyl)phenyl)-1-cyano-methanide | Ethyl bromoacetate | Tetrahydrofuran | -78 °C | Ethyl 3-cyano-3-(3,5-bis(trifluoromethyl)phenyl)propanoate |

| Reaction conditions sourced from a patented synthetic method. google.com |

Derivatization and Functionalization Strategies from 3,5 Bis Trifluoromethyl Phenylacetonitrile

Synthesis of Alpha-Substituted Phenylacetonitrile (B145931) Derivatives

The methylene (B1212753) group alpha to both the phenyl ring and the nitrile is activated, making its protons acidic and susceptible to deprotonation by a suitable base. This reactivity is central to the synthesis of α-substituted derivatives.

Alpha-Alkylation: The acidic nature of the α-protons allows for deprotonation with bases like sodium hydride or lithium diisopropylamide (LDA) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in a classic SN2 reaction to introduce alkyl chains at the alpha position. The general scheme for this reaction allows for the introduction of a wide variety of R-groups, depending on the alkylating agent used.

Alpha-Arylation: A more advanced strategy for functionalization at the alpha-position is the palladium-catalyzed α-arylation of arylacetonitriles. researchgate.net This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between the α-carbon of the nitrile and an aryl group. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand like XPhos. researchgate.net A base is used to generate the enolate of the phenylacetonitrile in situ, which then participates in the catalytic cycle with an aryl halide or sulfonate. researchgate.net This methodology provides a direct route to α,α-diarylacetonitriles, significantly increasing molecular complexity.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| α-Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | 2-(3,5-Bis(trifluoromethyl)phenyl)-alkane-nitrile | Forms a new C(sp³)-C(sp³) bond. |

| α-Arylation | 1. Aryl Halide/Sulfonate (Ar-X) 2. Palladium Catalyst (e.g., Pd(OAc)₂) 3. Ligand (e.g., XPhos) 4. Base | 2-Aryl-2-(3,5-bis(trifluoromethyl)phenyl)-acetonitrile | Forms a new C(sp³)-C(sp²) bond; allows for sterically hindered products. researchgate.net |

Preparation of Acrylonitrile-Based Compounds

The activated methylene group of 3,5-bis(trifluoromethyl)phenylacetonitrile is also a key participant in condensation reactions with carbonyl compounds, leading to the formation of acrylonitrile-based structures.

A primary method for this transformation is the Knoevenagel condensation . wikipedia.orgrsc.org This reaction involves the base-catalyzed condensation of a compound with an active hydrogen component, such as this compound, with an aldehyde or ketone. wikipedia.org The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated nitrile, specifically a derivative of 2-phenylacrylonitrile. wikipedia.org The choice of aldehyde or ketone determines the substituent on the β-carbon of the resulting acrylonitrile. This reaction is highly efficient for creating carbon-carbon double bonds. rsc.org

| Carbonyl Compound (R¹R²C=O) | Catalyst | Product | Reference |

|---|---|---|---|

| Aromatic Aldehydes (ArCHO) | Weak amine base (e.g., piperidine, pyridine) | (E/Z)-3-Aryl-2-(3,5-bis(trifluoromethyl)phenyl)acrylonitrile | wikipedia.org |

| Aliphatic Aldehydes (RCHO) | Weak amine base | (E/Z)-2-(3,5-Bis(trifluoromethyl)phenyl)alk-2-enenitrile | wikipedia.org |

Integration into Heterocyclic Ring Systems

The functional groups of this compound and its immediate derivatives serve as versatile synthons for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

Pyrazoles: Pyrazole (B372694) derivatives bearing the 3,5-bis(trifluoromethyl)phenyl moiety have been synthesized as potent antimicrobial agents. mdpi.com A common synthetic route starts with the related compound, 3',5'-bis(trifluoromethyl)acetophenone (B56603). This ketone undergoes condensation with a hydrazine (B178648) derivative (e.g., 4-hydrazinobenzoic acid) to form a hydrazone. mdpi.com Subsequent treatment with a Vilsmeier-Haack reagent (e.g., POCl₃ in DMF) effects a cyclization and formylation to yield a pyrazole aldehyde. mdpi.com This aldehyde is a versatile intermediate for further functionalization. mdpi.com

Pyridines: The Hantzsch pyridine (B92270) synthesis offers a classic and adaptable method for constructing substituted pyridine rings. wikipedia.orgorganic-chemistry.orgchemtube3d.com In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) are condensed. wikipedia.org A derivative of this compound, such as the corresponding β-ketoester, could be employed as one of the key components to integrate the desired phenyl moiety into the final pyridine structure. The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine. organic-chemistry.org

Pyrimidines: Dihydropyrimidinones can be synthesized via the Biginelli reaction, a one-pot multicomponent reaction. nih.govmdpi.com This acid-catalyzed cyclocondensation involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). researchgate.net By using a β-ketoester derived from this compound as the dicarbonyl component, the 3,5-bis(trifluoromethyl)phenyl group can be incorporated at the 4-position of the resulting pyrimidine (B1678525) ring.

Multi-component Reactions for Diversified Molecular Libraries

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are powerful tools in medicinal chemistry for rapidly generating large libraries of diverse compounds. While this compound itself is not a typical MCR component, its corresponding aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) , is an excellent substrate for renowned MCRs like the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.govwikipedia.org Using 3,5-bis(trifluoromethyl)benzaldehyde as the aldehyde component allows for the creation of a library of α-aminoacyl amide derivatives, each featuring the bis(trifluoromethyl)phenyl moiety. The diversity of the final products can be easily expanded by varying the other three components.

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org Employing 3,5-bis(trifluoromethyl)benzaldehyde in this reaction generates products with the bis(trifluoromethyl)phenyl group attached to the carbon bearing both the newly formed ester and amide functionalities. This reaction provides a rapid and atom-economical route to highly functionalized molecules. organic-chemistry.org

| Reaction | Components | Core Product Structure | Key Advantage |

|---|---|---|---|

| Ugi Reaction | 3,5-Bis(trifluoromethyl)benzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide | High structural diversity from four variable inputs. organic-chemistry.org |

| Passerini Reaction | 3,5-Bis(trifluoromethyl)benzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Atom-economical, rapid access to functionalized molecules. wikipedia.org |

Formation of Macrocyclic and Polymeric Structures

The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group make it an attractive component for the construction of larger, complex architectures such as macrocycles and polymers.

Macrocycles (Porphyrins and Calixarenes): Porphyrins are large heterocyclic macrocycles that can be synthesized through the acid-catalyzed condensation of pyrroles with aldehydes. acs.orgnih.gov The use of 3,5-bis(trifluoromethyl)benzaldehyde in these reactions leads to the formation of meso-tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin (H₂TFMPP). researchgate.net This is typically achieved through methods like the Lindsey synthesis or the Adler-Longo method, which involve reacting the aldehyde with pyrrole (B145914) in an acidic medium followed by oxidation. acs.org

Polymeric Structures: While direct polymerization of this compound is not a common strategy, this compound can be converted into monomers suitable for polymerization. For example, Knoevenagel condensation with a dialdehyde (B1249045) could produce a dinitrile monomer. This monomer could then potentially undergo polycondensation reactions with appropriate co-monomers to form polymers with the 3,5-bis(trifluoromethyl)phenyl units as pendant groups. These groups would be expected to confer unique properties to the polymer, such as high thermal stability, low surface energy, and specific solubility characteristics due to the bulky and fluorinated nature of the substituents.

Applications in Advanced Organic Synthesis Research

3,5-Bis(trifluoromethyl)phenylacetonitrile as a Key Building Block in Complex Molecule Construction

The 3,5-bis(trifluoromethyl)phenyl motif is a recurring structural element in a variety of biologically active compounds. While direct utilization of this compound is not always explicitly documented in readily available literature, its close chemical relatives, such as 3',5'-bis(trifluoromethyl)acetophenone (B56603), serve as crucial starting materials for the synthesis of complex heterocyclic structures. This suggests the potential for this compound to be a precursor to such intermediates.

A notable example is the synthesis of novel pyrazole (B372694) derivatives that have shown potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov In this research, 3',5'-bis(trifluoromethyl)acetophenone is reacted with 4-hydrazinobenzoic acid to form a hydrazone intermediate. mdpi.com This intermediate then undergoes cyclization using the Vilsmeier-Haack reagent to construct the pyrazole ring system. mdpi.com The resulting pyrazole aldehyde is then further functionalized through reductive amination with various anilines to produce a library of compounds with significant antimicrobial properties. mdpi.com Some of these compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL and are also effective against bacterial biofilms. nih.gov

The synthesis of the anticancer drug Selinexor, an inhibitor of the nuclear exporter exportin 1 (XPO1/CRM1), also features the 3,5-bis(trifluoromethyl)phenyl moiety. tocris.com While the documented synthesis starts from 3,5-bis(trifluoromethyl)benzonitrile, the structural similarity to the acetonitrile (B52724) highlights the importance of this class of compounds as precursors to complex pharmaceutical agents.

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Key Reagents | Intermediate | Final Product Class | Biological Activity |

| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, Vilsmeier-Haack reagent | Pyrazole aldehyde | Substituted pyrazole anilines | Antibacterial (potent against MRSA) |

Chiral Synthesis and Asymmetric Transformations Utilizing Derivatives

Derivatives of this compound are instrumental in the field of chiral synthesis, particularly in the production of enantiomerically pure amines and alcohols that serve as key intermediates for pharmaceuticals.

A significant application is the asymmetric synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a crucial chiral intermediate for selective tetrodotoxin-sensitive blockers used in pain management. mdpi.com This synthesis is achieved with high efficiency and enantioselectivity using a bienzyme cascade system. The process employs an R-ω-transaminase for the amination of 3,5-bis(trifluoromethyl)acetophenone, achieving an enantiomeric excess of over 99.9%. mdpi.com To enhance the reaction yield, an alcohol dehydrogenase is introduced to shift the reaction equilibrium. mdpi.com This biocatalytic approach provides a valuable method for the production of chiral amines. mdpi.com

The substrate scope of the transaminase enzyme was shown to be broad, but the reaction with 3,5-bis(trifluoromethyl)acetophenone as the substrate exhibited superior yield and enantioselectivity, making it the preferred choice for further studies. mdpi.com

Table 2: Enantioselective Synthesis of a Chiral Amine

| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Application of Product |

| 3,5-Bis(trifluoromethyl)acetophenone | R-ω-transaminase (ATA117) and Alcohol Dehydrogenase (ADH) | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine | > 99.9% | Intermediate for pain therapeutics |

Role in the Development of Ligands for Catalysis

The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in the design of ligands and organocatalysts due to its strong electron-withdrawing nature and steric bulk. These properties can significantly influence the reactivity and selectivity of a catalytic system.

A prominent example is the development of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a highly effective hydrogen-bond donor organocatalyst. rsc.org This catalyst is synthesized from 3,5-bis(trifluoromethyl)aniline. The two trifluoromethyl groups enhance the acidity of the N-H protons of the thiourea (B124793), making it a powerful tool for activating electrophiles and stabilizing anionic intermediates in a wide range of organic transformations. rsc.org

While the direct synthesis from this compound is not explicitly detailed, the conversion of a nitrile to an amine is a standard organic transformation, suggesting that the acetonitrile could serve as a precursor to the necessary aniline (B41778) starting material. The utility of this thiourea catalyst underscores the importance of the 3,5-bis(trifluoromethyl)phenyl moiety in modern catalyst design. rsc.org

Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is also incorporated into pyrazole-based ligands for transition metal catalysis, with applications in rhodium(I), iridium(I), palladium(II), and platinum(II) complexes. researchgate.net

Table 3: Prominent Catalyst Containing the 3,5-Bis(trifluoromethyl)phenyl Moiety

| Catalyst Name | Precursor | Key Structural Feature | Role in Catalysis |

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 3,5-Bis(trifluoromethyl)aniline | Electron-deficient aromatic rings, acidic N-H protons | Hydrogen-bond donor organocatalyst |

Employment in Flow Chemistry and Continuous Processing Methodologies

The application of this compound in flow chemistry and continuous processing is an emerging area with significant potential. While specific examples detailing the use of this particular nitrile are not extensively documented, the continuous flow synthesis of complex molecules containing the 3,5-bis(trifluoromethyl)phenyl group illustrates the feasibility and advantages of this approach.

The synthesis of the anticancer drug Imatinib has been demonstrated in a continuous-flow system. mdpi.com In this process, a nitrile starting material is hydrated to an amide in a high-temperature reactor, followed by a palladium-catalyzed cross-coupling reaction in a subsequent reactor coil. mdpi.com This telescoped process avoids the isolation of intermediates and significantly reduces reaction times.

Although the starting material in the documented synthesis of Imatinib is not this compound, the successful application of flow chemistry to a related nitrile highlights the potential for developing continuous processes for this compound and its derivatives. The benefits of flow chemistry, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to automate and scale up production, make it an attractive methodology for the synthesis of complex pharmaceuticals and fine chemicals derived from this compound. mit.edutue.nl

Contributions to Materials Science Research

Design and Synthesis of Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensors, bioimaging, and optoelectronic devices.

3,5-Bis(trifluoromethyl)phenylacetonitrile as a Structural Motif in AIEgens

Currently, there is a lack of published research demonstrating the use of this compound as a direct precursor or a key structural motif in the synthesis of AIE-active luminogens (AIEgens). In principle, the rigid and sterically hindered 3,5-bis(trifluoromethyl)phenyl group could be incorporated into molecular rotors, a common structural feature of many AIEgens. The restriction of intramolecular rotation in the aggregated state is a key mechanism for AIE. The bulky trifluoromethyl groups could enhance this effect.

Development of AIE-Active Fluorescent Probes and Chemosensors

The development of AIE-active fluorescent probes and chemosensors based on this compound has not been reported in the scientific literature. The design of such probes typically involves integrating a recognition site for a specific analyte with an AIE-active fluorophore. While the acetonitrile (B52724) group could potentially be chemically modified to introduce such recognition sites, no studies have been published that demonstrate this approach with this specific compound.

AIEgens in Bioimaging and Theranostics Research

Bioimaging and theranostics (the combination of therapy and diagnostics) are significant applications for AIEgens. The high signal-to-noise ratio and photostability of AIEgens make them excellent candidates for these fields. However, there are no available studies that have utilized AIEgens derived from this compound for in vitro or in vivo bioimaging or for theranostic applications.

Elucidation of Structure-Property Relationships in AIE Materials

Understanding the relationship between molecular structure and AIE properties is crucial for the rational design of new AIEgens. The introduction of trifluoromethyl groups into organic molecules is known to influence their photophysical properties, often leading to enhanced fluorescence quantum yields and stability. However, a systematic investigation into how the 3,5-bis(trifluoromethyl)phenyl moiety specifically affects the AIE characteristics of a molecule is not available in the current body of scientific literature.

Development of Photomechanical and Mechanochromic Luminescent Materials

Photomechanical materials can convert light energy into mechanical motion, while mechanochromic luminescent materials exhibit changes in their emission color upon mechanical stimulation. These smart materials have potential applications in actuators, sensors, and responsive coatings.

Photoactuation Mechanisms in Crystalline Solids Derived from this compound

The investigation of photoactuation mechanisms in crystalline solids derived from this compound is an area that remains to be explored. Photo-induced mechanical effects in molecular crystals are often driven by photochemical reactions such as photodimerization or photoisomerization, which lead to changes in crystal packing and macroscopic shape. There is no evidence in the scientific literature to suggest that crystalline solids of compounds derived from this compound have been synthesized and studied for their photomechanical properties.

Mechanochromic Luminescence Phenomena and Stimuli-Responsiveness

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is of great interest for applications in sensors, security inks, and data storage. While direct studies on the mechanochromic properties of this compound are not extensively documented, the influence of its key structural feature—the trifluoromethyl (CF3) group—on the solid-state properties of organic molecules suggests its potential in this area.

The trifluoromethyl groups are known to be strong electron-withdrawing moieties and can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions play a crucial role in determining the packing of molecules in the crystalline state. Mechanochromic behavior in organic solids often arises from a transition between different crystalline or amorphous states, each with distinct photophysical properties. The application of mechanical force can disrupt the initial molecular packing, leading to a new arrangement with altered intermolecular interactions and, consequently, a different fluorescence emission.

The stimuli-responsive nature of materials incorporating the 3,5-bis(trifluoromethyl)phenyl moiety is a subject of ongoing research. The robust and electronically distinct nature of this group makes it a valuable component in the design of "smart" materials that can respond to external triggers.

Table 1: Factors Influencing Mechanochromic Luminescence

| Factor | Description | Relevance to this compound |

|---|---|---|

| Intermolecular Interactions | The nature and strength of interactions such as hydrogen bonding, π-π stacking, and van der Waals forces in the solid state. | The trifluoromethyl groups can participate in and influence these interactions, potentially leading to stimuli-responsive changes in molecular packing. |

| Molecular Packing | The arrangement of molecules in the crystal lattice. Different packing motifs can lead to different emission colors. | Mechanical force can induce a change from a crystalline to an amorphous state or between different polymorphic forms, altering the fluorescence. |

| Conformational Flexibility | The ability of a molecule to adopt different shapes. | While the phenyl ring is rigid, the acetonitrile group has some rotational freedom which could be affected by mechanical stress. |

Influence of Polymorphism on Mechanical Effects

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and, importantly, optical properties. The presence of trifluoromethyl groups on a phenyl ring, as in this compound, can significantly influence the likelihood of polymorphism.

Research on other trifluoromethyl-substituted aromatic compounds has shown that these groups can direct crystal packing through a variety of weak intermolecular interactions, such as C–H···F and F···F contacts. researchgate.netdntb.gov.ua The energetic balance between these different possible packing arrangements can be very subtle, leading to the formation of multiple stable or metastable polymorphs under different crystallization conditions.

The mechanical properties and response of a material are often directly linked to its polymorphic form. For instance, one polymorph might be brittle, while another is more plastic. In the context of mechanochromic materials, the transformation from one polymorphic form to another upon grinding is a common mechanism for the observed color change. The energy input from the mechanical stimulus provides the activation energy for this phase transition. Therefore, the study of polymorphism in this compound and its derivatives is essential for understanding and designing materials with tailored mechanical and optical responses.

Table 2: Polymorphism in Trifluoromethylated Aromatic Compounds

| Compound Type | Observed Polymorphic Behavior | Key Influencing Interactions |

|---|---|---|

| Trifluoromethyl-substituted benzanilides | Exhibits concomitant dimorphism with variations in the number of molecules in the asymmetric unit. researchgate.netdntb.gov.ua | N–H···O=C hydrogen bonds, C–H···O=C, C–H···F–C, and C(sp3)–F···F–C(sp3) interactions. researchgate.netdntb.gov.ua |

| Fluorinated N-phenyl imide derivatives | Some derivatives exhibit triboluminescence, a related mechano-optical phenomenon. | Twisted molecular structures and intermolecular interactions. |

Advanced Materials for Optoelectronics and Organic Electronics

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of advanced materials for optoelectronic and organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The two trifluoromethyl groups are strongly electron-withdrawing, which can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule.

In the context of OLEDs, materials containing the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated as electron acceptors or as part of hole-transporting or emissive layers. mdpi.comresearchgate.net By tuning the electronic properties of the material, it is possible to optimize charge injection and transport, leading to more efficient and stable devices. For example, the incorporation of trifluoromethylphenyl groups into fluorene-based molecules has been shown to result in good thermal stability and suitable HOMO-LUMO energy levels for use as hole-transporting materials in OLEDs. researchgate.net

Furthermore, the bulky nature of the 3,5-bis(trifluoromethyl)phenyl group can be exploited to control the intermolecular interactions in the solid state. This can be advantageous in preventing aggregation-caused quenching of luminescence, a common issue in solid-state light-emitting devices. By sterically hindering close packing of molecules, the emissive properties can be preserved in the solid film.

In the field of organic electronics, the ability to tune the electronic properties of organic semiconductors is paramount. The introduction of the this compound moiety into larger conjugated systems could provide a pathway to new n-type or ambipolar organic semiconductors for use in OFETs.

Table 3: Applications of Trifluoromethylphenyl Groups in Optoelectronic Materials

| Device | Role of Trifluoromethylphenyl Group | Observed Benefits |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron acceptor in donor-acceptor type materials. mdpi.com | Tuning of LUMO energy levels for improved electron transport. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Component of hole-transporting materials. researchgate.net | Good thermal stability and suitable HOMO-LUMO energy alignment for efficient hole injection. researchgate.net |

| Nonlinear Optical Materials | Part of chromophores for electro-optic applications. | Enhanced electro-optic activity and thermal stability. |

Applications in Pharmaceutical and Agrochemical Research

3,5-Bis(trifluoromethyl)phenylacetonitrile as a Key Intermediate in Pharmaceutical Development

In pharmaceutical research, this compound serves as a foundational component for creating novel therapeutic agents. chemimpex.com Its application has shown considerable promise in the rational design of new drugs, particularly in the development of pharmaceuticals with improved efficacy. chemimpex.com

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in the design of various biologically active molecules. Researchers leverage this compound to synthesize new chemical entities aimed at specific biological targets. A notable area of application is in the development of new antibiotics to combat drug-resistant bacteria. nih.gov

For instance, scientific studies have reported the design and synthesis of novel pyrazole (B372694) derivatives starting from 3,5-bis(trifluoromethyl)phenyl-substituted compounds. nih.gov In one such study, a series of thirty new pyrazole derivatives were created. Many of these synthesized compounds demonstrated potent activity as growth inhibitors against planktonic Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. nih.gov The research identified several lead compounds that were not only bactericidal but also effective against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL for some derivatives. nih.gov

Table 1: Examples of Synthesized Pyrazole Derivatives with Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|---|---|

| Compound 11 | Gram-positive bacteria, MRSA persisters | As low as 0.25 µg/mL | Not specified |

| Compound 28 | Gram-positive bacteria, S. aureus biofilms | Not specified | As low as 1 µg/mL |

This table is illustrative of research findings where 3,5-bis(trifluoromethyl)phenyl derivatives were used to generate potent antimicrobial agents. nih.gov

A significant challenge in drug development is ensuring the active compound can reach its target in the body, a property known as bioavailability. The lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a drug candidate is a critical factor influencing its absorption and distribution. The inclusion of trifluoromethyl groups is a well-established strategy in medicinal chemistry to modulate this property. chemimpex.com

The two trifluoromethyl groups in this compound significantly increase the lipophilicity of its derivatives. chemimpex.com This enhanced lipophilicity can improve the ability of a drug candidate to cross cellular membranes, potentially leading to better bioavailability. chemimpex.com By incorporating this moiety into a potential drug molecule, chemists can fine-tune its physicochemical properties to optimize its pharmacokinetic profile. chemimpex.com This makes this compound an attractive starting material for researchers aiming to improve the drug-like characteristics of new therapeutic agents. chemimpex.com

Utilization in Agrochemical Formulation and Active Ingredient Synthesis

The utility of this compound extends into the agrochemical sector, where it is used in the synthesis of active ingredients for crop protection products. chemimpex.com The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance biological activity and stability. nih.govsemanticscholar.org

The compound serves as an intermediate in the formulation of effective pesticides and herbicides. chemimpex.com The goal is to create products that target specific pests or weeds while minimizing harm to non-target organisms and the environment. chemimpex.com The physicochemical properties conferred by the trifluoromethyl groups—such as increased metabolic stability and target binding affinity—are highly desirable in the design of new active ingredients. chemimpex.comnih.gov

The development of agrochemicals containing trifluoromethyl groups, such as trifluoromethylpyridines, has led to a number of successful commercial products, including herbicides and insecticides. nih.gov While specific commercial pesticides derived directly from this compound are not detailed in the provided search context, its role as a building block is consistent with established chemical strategies in the agrochemical industry. chemimpex.com The synthesis of novel structures based on this compound allows for the exploration of new modes of action and the development of solutions to combat resistance in pest and weed populations.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Difenamizole |

| Rimonabant |

| Tepoxalin |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Staphylococcus aureus |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, charge distributions, and the energies and shapes of molecular orbitals. A common methodology for such studies involves using hybrid functionals, like Becke's three-parameter Lee-Yang-Parr (B3LYP), paired with a basis set such as 6-311+G(d,p), to achieve a balance between computational cost and accuracy. mdpi.com

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity.

For molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety, DFT calculations have shown that the LUMO is predominantly located over this electron-withdrawing part of the molecule. mdpi.com This suggests that this region is the most likely site for nucleophilic attack. The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly lowers the energy of the LUMO, making the aromatic ring electron-deficient. This electronic feature is a primary determinant of the compound's reactivity and its utility as a building block in synthesis. chemimpex.com

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For a related compound, the area around the trifluoromethyl groups is electron-deficient, while more negative potential is found elsewhere, guiding an understanding of non-covalent interactions. mdpi.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.98 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -2.44 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.54 | Energy difference; indicates chemical stability and reactivity. |

Data adapted from a DFT study on N-(3,5-Bis(trifluoromethyl)benzyl)stearamide, which shares the key aromatic moiety. mdpi.com Values serve as an illustrative example of the typical output from such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and how molecules interact with their environment, such as a solvent or a biological receptor.

For 3,5-Bis(trifluoromethyl)phenylacetonitrile, MD simulations can be employed to explore its conformational landscape. The primary flexible bond is the C-C bond connecting the phenyl ring to the cyanomethyl (-CH₂CN) group. Simulations can determine the rotational energy barrier around this bond and identify the most stable (lowest energy) conformations. This information is vital for understanding how the molecule might orient itself when interacting with other molecules.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can observe how the solvent organizes around the solute and calculate thermodynamic properties like the free energy of solvation. The trifluoromethyl groups are known to be highly lipophilic, and simulations can quantify these interactions, which is crucial for predicting properties like solubility and membrane permeability in drug design contexts.

While specific MD studies on this compound are not prevalent in public literature, the methodology remains a standard approach to gain insight into the dynamic behavior and non-covalent interactions that govern its macroscopic properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, including DFT, are essential for elucidating the detailed pathways of chemical reactions. nih.gov These studies allow for the mapping of a reaction's potential energy surface, which connects reactants, products, and high-energy intermediates through transition states. cuny.edu

For this compound, these methods can be used to investigate various potential reactions:

Nitrile Group Reactions: The cyano group (-C≡N) can undergo hydrolysis to form an amide and subsequently a carboxylic acid, or it can be reduced to an amine. Quantum calculations can determine the activation energies for these transformations under different catalytic conditions (acidic, basic, or metal-catalyzed), revealing the most favorable reaction pathway.

Benzylic Position Reactions: The methylene (B1212753) (-CH₂-) group is activated by the adjacent electron-withdrawing phenyl ring and the cyano group. Theoretical studies can model deprotonation at this site to form a carbanion and its subsequent reaction with electrophiles. Calculating the stability of the carbanion and the energy barrier of the reaction provides a quantitative measure of its reactivity.

Aromatic Substitution: The phenyl ring, being highly electron-deficient, is susceptible to nucleophilic aromatic substitution, although such reactions are generally difficult. Computational models can predict the feasibility and regioselectivity of these reactions.

By calculating the geometries and energies of the transition states, chemists can understand the factors that control reaction rates and selectivity. This predictive power is instrumental in optimizing existing synthetic routes and designing new ones. cuny.edu

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, each peak can be assigned to a specific molecular motion (e.g., C-H stretch, C≡N stretch, C-F stretch). This is a standard method for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F), which can be converted into NMR chemical shifts. These predictions are highly valuable for assigning signals in complex NMR spectra, especially for molecules with multiple fluorine atoms like this compound.

Photophysical Behavior: Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronically excited states. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the wavelengths of light absorbed by the molecule (UV-Vis spectrum). These calculations can also provide insights into the nature of the excited states, helping to predict whether a molecule might fluoresce or undergo photochemical reactions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| Nitrile Stretch (νC≡N) | ~2250-2270 | 2240-2260 | Stretching of the carbon-nitrogen triple bond. |

| CF3 Symmetric Stretch | ~1130-1150 | 1100-1200 | Symmetric stretching of the carbon-fluorine bonds. |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values. The values presented are typical and illustrative for the functional groups present in the target molecule.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3,5-Bis(trifluoromethyl)phenylacetonitrile. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the two methylene (B1212753) protons (-CH₂CN) and signals for the three aromatic protons. The two protons meta to the acetonitrile (B52724) group will be equivalent, appearing as one signal, while the proton para to the group will appear as a separate signal.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will show distinct signals for the methylene carbon, the nitrile carbon, the aromatic carbons directly bonded to the trifluoromethyl groups, and the other aromatic carbons. A key feature is the coupling between the carbon atoms and the adjacent fluorine atoms of the -CF₃ groups, which results in characteristic splitting patterns (quartets). researchgate.net For instance, the carbon of the CF₃ group itself often appears as a quartet due to coupling with the three fluorine atoms. researchgate.net

¹⁹F NMR: As the compound contains two trifluoromethyl groups, ¹⁹F NMR is a powerful technique for confirming their presence and electronic environment. A single signal would be expected for the six equivalent fluorine atoms, confirming the symmetry of the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.9 | Singlet | -CH₂CN |

| ¹H | ~7.8 | Singlet | Ar-H (2H) |

| ¹H | ~7.9 | Singlet | Ar-H (1H) |

| ¹³C | ~25 | Singlet | -CH₂CN |

| ¹³C | ~116 | Singlet | -CN |

| ¹³C | ~123 | Quartet | -CF₃ |

| ¹³C | ~125-130 | Multiplet | Ar-C |

| ¹³C | ~132 | Quartet | Ar-C-CF₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₀H₅F₆N), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. It also serves as a powerful method for assessing the purity of a sample. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₅F₆N |

| Theoretical Exact Mass | 253.0326 g/mol |

| Expected Ion (M+H)⁺ | 254.0404 m/z |

| Required Mass Accuracy | < 5 ppm |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org For this compound, the absorption spectrum is dominated by π → π* transitions associated with the aromatic benzene (B151609) ring. The presence of the electron-withdrawing trifluoromethyl groups and the nitrile group can influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. Studying the UV-Vis spectrum helps in understanding the electronic properties of the molecule, which is essential for applications in materials science and medicinal chemistry. mdpi.com

Table 3: Typical UV-Vis Absorption Data for Aromatic Compounds

| Transition Type | Typical Wavelength Range (nm) | Chromophore |

| π → π* | 200 - 280 | Phenyl Ring |

Dynamic Light Scattering (DLS) for Investigating Aggregate Formation and Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. nih.gov The technique works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. While DLS is not typically used to determine the size of a small molecule like this compound itself, it is highly valuable for studying the behavior of materials derived from it. For instance, if this compound is used as a building block for polymers, nanoparticles, or other supramolecular assemblies, DLS can be employed to investigate their formation, stability, and size distribution in a liquid medium. plos.orgnih.gov It is a crucial tool for quality control and characterization in materials science and nanotechnology. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. SEM is not used on the individual molecule of this compound but is essential for characterizing the morphology (i.e., shape, size, and surface texture) of solid materials synthesized from it. For example, if the compound is used to create a crystalline powder, a thin film, or a polymer matrix, SEM can reveal critical information about its microstructure, which can significantly impact the material's physical and chemical properties.

Table 4: Morphological Features of a Derived Crystalline Powder Analyzed by SEM

| Parameter | Description |

| Particle Shape | e.g., Crystalline, Amorphous, Rod-like, Spherical |

| Size Distribution | Range of particle sizes (e.g., 1-10 µm) |

| Surface Texture | e.g., Smooth, Rough, Porous |

| Agglomeration | Degree to which individual particles clump together |

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides exact bond lengths, bond angles, and crystallographic details of a molecule. While a crystal structure for this compound itself may not be widely reported, studies on closely related derivatives showcase the power of this technique. researchgate.net For example, the analysis of a derivative can reveal how the 3,5-bis(trifluoromethyl)phenyl moiety packs in a crystal lattice and interacts with neighboring molecules. This information is fundamental to understanding solid-state properties and is invaluable in fields like drug design and materials engineering. mdpi.com

Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Derivative, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556(8) |

| b (Å) | 24.877(3) |

| c (Å) | 7.6067(7) |

| β (°) | 116.745(6) |

| Volume (ų) | 1378.2(3) |

| Z (molecules/unit cell) | 4 |

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Modes for 3,5-Bis(trifluoromethyl)phenylacetonitrile

While this compound is primarily utilized as an intermediate in chemical synthesis, its full reactive potential remains largely untapped. chemicalbook.comsigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the benzylic protons, a feature that could be exploited in novel carbon-carbon bond-forming reactions. Future research is anticipated to delve into previously unexplored reactivity modes, including:

Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of the benzylic position could lead to the synthesis of a wide array of chiral molecules. This would be of particular interest in the pharmaceutical industry, where stereochemistry plays a crucial role in drug efficacy.

Novel Cyclization Reactions: The nitrile functionality is a versatile precursor for various nitrogen-containing heterocycles. Future studies may focus on developing new cyclization strategies, potentially involving transition-metal catalysis or photochemical methods, to construct complex molecular architectures.

Radical-Mediated Transformations: The stability of the 3,5-bis(trifluoromethyl)phenyl moiety could make the acetonitrile (B52724) derivative a suitable substrate for radical-mediated reactions. Exploration in this area could uncover new pathways for the synthesis of highly functionalized molecules.

| Potential Reactivity Mode | Key Features | Potential Applications |

| Asymmetric Catalysis | Enantioselective functionalization of the benzylic position | Synthesis of chiral pharmaceuticals |

| Novel Cyclization Reactions | Formation of nitrogen-containing heterocycles | Development of new bioactive compounds |

| Radical-Mediated Transformations | Utilization of the stable trifluoromethylphenyl group | Access to highly functionalized molecules |

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group make it an attractive component for the design of supramolecular assemblies. While research in this area is still in its infancy, the potential applications are significant. The nitrile group can act as a hydrogen bond acceptor or a ligand for metal coordination, while the trifluoromethyl groups can participate in fluorous interactions.

Future research is expected to focus on:

Crystal Engineering: The predictable nature of hydrogen bonding and fluorous interactions could be harnessed to design and synthesize novel crystalline materials with tailored properties, such as porosity or non-linear optical activity.

Host-Guest Chemistry: The 3,5-bis(trifluoromethyl)phenyl moiety could be incorporated into larger host molecules for the selective recognition and binding of guest molecules. This could have applications in sensing, separation, and catalysis.

Self-Assembled Monolayers: The nitrile group provides a convenient anchor for the attachment of this compound to surfaces. The resulting self-assembled monolayers could exhibit unique wetting and adhesion properties due to the presence of the fluorinated groups.

Sustainable Synthetic Methodologies and Catalytic Applications

The principles of green chemistry are increasingly influencing the development of new synthetic methods. For this compound and its derivatives, future research will likely prioritize the development of more sustainable and environmentally friendly processes.

Key areas of focus include:

Biocatalysis: The enzymatic preparation of related compounds, such as (R)-3,5-bis(trifluoromethyl)phenyl ethanol, highlights the potential for using biocatalysts in the synthesis of derivatives of this compound. researchgate.net This approach offers high selectivity and mild reaction conditions. researchgate.net

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. The development of flow-based methods for the synthesis of this compound and its derivatives is a promising area for future investigation.

Novel Catalysts: The 3,5-bis(trifluoromethyl)phenyl motif is a key component of highly effective organocatalysts, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea. rsc.org Future research may explore the use of this compound as a precursor for the development of new and more efficient catalysts for a variety of organic transformations.

| Sustainable Approach | Advantages | Relevance to this compound |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Synthesis of chiral derivatives researchgate.net |

| Flow Chemistry | Improved safety, efficiency, and scalability | Greener production methods |

| Novel Catalysts | Enhanced reactivity and selectivity | Precursor for new organocatalysts rsc.org |

Advanced Biomedical Applications Beyond Current Scope

The 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophore, present in several approved drugs. mdpi.comnih.gov This suggests a significant potential for this compound as a scaffold for the discovery of new therapeutic agents. chemimpex.com

Emerging biomedical applications may include:

Antimicrobial Agents: Pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent activity against drug-resistant bacteria. mdpi.comnih.gov This opens the door for the synthesis and evaluation of new classes of antibiotics derived from this compound.

Anticancer Agents: The trifluoromethyl group is known to enhance the anticancer activity of various compounds. Future research could focus on incorporating the this compound framework into novel anticancer drug candidates.

Neurological Drugs: The lipophilicity imparted by the trifluoromethyl groups can improve the ability of a drug to cross the blood-brain barrier. chemimpex.com This property could be exploited in the design of new drugs targeting the central nervous system.

Role in Nanotechnology and Nanomaterials Development

The unique properties of fluorinated compounds make them highly valuable in materials science and nanotechnology. chemimpex.com While the direct application of this compound in this field is yet to be extensively explored, its structural features suggest several promising future directions.

Potential roles in nanotechnology include: